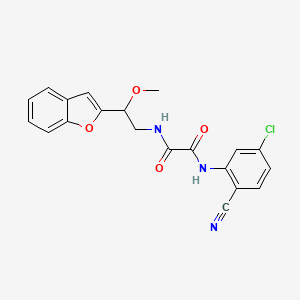

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Description

N1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is an oxalamide derivative characterized by a benzofuran-2-yl group linked via a methoxyethyl chain to one amide nitrogen and a 5-chloro-2-cyanophenyl substituent on the other.

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-(5-chloro-2-cyanophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-27-18(17-8-12-4-2-3-5-16(12)28-17)11-23-19(25)20(26)24-15-9-14(21)7-6-13(15)10-22/h2-9,18H,11H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMPZFLPGZQTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include methanol, chloroform, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of dyes, polymers, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamides with benzofuran or chlorophenyl substituents have been investigated as HIV entry inhibitors. Key examples include:

Key Observations :

- The benzofuran moiety in Compound 13 () is critical for antiviral activity, suggesting that the target compound’s benzofuran-2-yl group may confer similar bioactivity .

- Chlorophenyl substituents (as in Compounds 13–15) enhance binding affinity to viral targets, but the 5-chloro-2-cyanophenyl group in the target compound introduces additional steric and electronic effects that could modulate potency .

Key Observations :

- S336’s high NOEL (100 mg/kg bw/day) and rapid metabolism in hepatocytes (without amide hydrolysis) suggest that oxalamides with aromatic/heterocyclic substituents are generally safe at low exposure levels .

Antimicrobial Oxalamides

Oxalamides with isoindoline-dione cores (e.g., GMC series) exhibit antimicrobial activity, though their substituents differ significantly from the target compound:

Key Observations :

- Chlorophenyl groups enhance antimicrobial efficacy in GMC-3, but the target compound’s cyanophenyl substituent may reduce solubility, impacting bioavailability .

Key Observations :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide, and how are intermediates validated?

- Methodology : Multi-step synthesis typically involves:

Preparation of 5-chloro-2-cyanophenylamine via nitration/reduction of substituted benzene derivatives .

Formation of the oxalamide core using oxalyl chloride or activated esters under anhydrous conditions (e.g., THF, DMF) .

Introduction of the benzofuran-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation) .

- Validation : Intermediates are confirmed using 1H/13C NMR (e.g., δH 7.41–8.35 ppm for aromatic protons) and LC-MS (e.g., [M+H]+ peaks) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Key Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δH ~3.3 ppm, benzofuran protons at δH 6.5–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C21H18ClN3O4) with <5 ppm error .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. How do the functional groups (benzofuran, methoxy, cyano) influence reactivity and biological activity?

- Benzofuran : Enhances π-π stacking with hydrophobic protein pockets; modulates electronic properties via conjugation .

- Methoxy Group : Increases lipophilicity and metabolic stability; may participate in hydrogen bonding .

- Cyano Group : Acts as a hydrogen-bond acceptor; can be reduced to an amine for derivatization .

Q. What in vitro assays are recommended for initial biological screening?

- Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., IC50 values in MCF-7 or HeLa cells) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Strategy :

- Substitution Patterns : Compare analogs with thiophene (reduced potency) vs. benzofuran (enhanced activity) .

- Side Chain Modifications : Replace methoxyethyl with morpholinoethyl (improved solubility) or cyclopropyl (increased metabolic stability) .

- Data Example :

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Parent | None | 20.0 |

| Analog A | Thiophene → Benzofuran | 12.5 |

| Analog B | Methoxy → Morpholino | 8.3 |

Q. How should researchers address contradictions in biological data across studies?

- Case Study : Discrepancies in IC50 values may arise from:

- Assay Conditions : Varying cell densities or serum concentrations .

- Stereochemistry : Unresolved racemic mixtures (e.g., 1:1 diastereomers in ) .

- Resolution :

- Chiral HPLC to isolate enantiomers.

- Standardize protocols (e.g., CLSI guidelines for MIC assays) .

Q. What experimental design principles ensure reproducibility in multi-step synthesis?

- Critical Factors :

- Temperature Control : Exothermic reactions (e.g., oxalyl chloride addition) require ice baths .

- Solvent Purity : Anhydrous DMF/THF for coupling reactions to prevent hydrolysis .

- Catalyst Screening : Use Pd/C or Ni catalysts for selective reductions .

Q. Can computational modeling predict binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina to simulate interactions with HIV protease (PDB: 1HPV) .

- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .

- Outcome : Identified key hydrogen bonds between the cyanophenyl group and Asp25 residue .

Q. What strategies improve metabolic stability for in vivo studies?

- Approaches :

- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450 oxidation .

- Prodrug Design : Mask polar groups (e.g., esterify hydroxyethyl) for enhanced bioavailability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.